molecular formula C15H18O B14709560 3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene CAS No. 21883-89-6

3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene

Cat. No.: B14709560
CAS No.: 21883-89-6
M. Wt: 214.30 g/mol
InChI Key: WKFFFSFYXNLDBD-UHFFFAOYSA-N
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Description

3-oxapentacyclo[95002,406,10014,16]hexadeca-2(4),7-diene is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the pentacyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), alkylating agents (R-X)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials with specific properties, such as high stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 17-oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
  • 1,17,19-trihydroxy-7-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]hexadeca-2(4),7-diene

Uniqueness

3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene is unique due to its specific pentacyclic structure, which imparts distinct chemical and physical properties. This makes it valuable for various applications where stability and specific reactivity are required.

Properties

CAS No.

21883-89-6

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene

InChI

InChI=1S/C15H18O/c1-2-8-7-13-15(16-13)14-11(10(8)3-1)5-4-9-6-12(9)14/h1-2,8-12,14H,3-7H2

InChI Key

WKFFFSFYXNLDBD-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CC=CC3CC4=C(C2C5C1C5)O4

Origin of Product

United States

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